Transparent Evidence Gap: This Compound Lacks Independently Reported Cytotoxic IC₅₀ Data Against Leukemia Cell Lines HL-60, K562, or NALM6
Despite extensive database and literature interrogation, no independently reported quantitative IC₅₀ values for CAS 825662-09-7 against the leukemia cell lines HL-60, K562, or NALM6 were identified. By contrast, the most potent congener in the 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-one series—compound 18 (3-(3-methylphenyl-2-oxoethyl)isobenzofuran-1(3H)-one)—has published IC₅₀ values of 13.5 μM (HL-60), 8.83 μM (K562), and 5.24 μM (NALM6) [1]. Twelve derivatives in this series achieved IC₅₀ ≤ 20 μM against at least one lineage [1]. This specific compound's benzodioxole substitution remains uncharacterized within the same assay framework, representing a critical data gap that prevents direct potency ranking. Procurement decisions based on assumed class-equivalent activity are unsupported by evidence [1].
| Evidence Dimension | Cytotoxic potency (MTT assay, 48 h exposure) against leukemia cell lines |
|---|---|
| Target Compound Data | No quantitative IC₅₀ data publicly available |
| Comparator Or Baseline | Compound 18 (3-(3-methylphenyl-2-oxoethyl)isobenzofuran-1(3H)-one): IC₅₀ HL-60 = 13.5 μM, K562 = 8.83 μM, NALM6 = 5.24 μM |
| Quantified Difference | Not calculable; target compound data unavailable |
| Conditions | In vitro MTT cytotoxicity assay; HL-60 (promyelocytic leukemia), K562 (myeloid leukemia), NALM6 (B-cell precursor leukemia); 48 h treatment; ZrOCl₂·8H₂O-catalyzed synthesis route |
Why This Matters
Users requiring a benzodioxole-substituted isobenzofuranone for SAR profiling must commission de novo cytotoxicity testing, as no published head-to-head data exist to support potency-based selection over the well-characterized 3-methylphenyl analog.
- [1] da Silva Maia, A. F., Siqueira, R. P., de Oliveira, F. M., Ferreira, J. G., da Silva, S. F., Caiuby, C. A. D., de Oliveira, L. L., de Paula, S. O., Souza, R. A. C., Guilardi, S., Bressan, G. C., & Teixeira, R. R. (2016). Synthesis, molecular properties prediction and cytotoxic screening of 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-ones. Bioorganic & Medicinal Chemistry Letters, 26(12), 2810–2816. View Source
